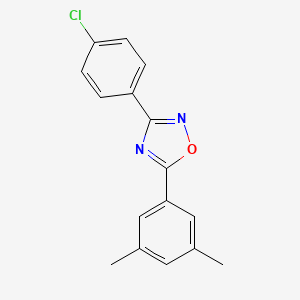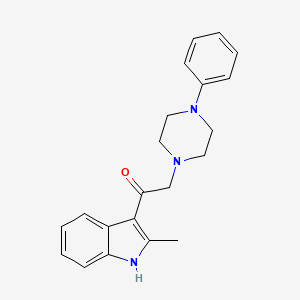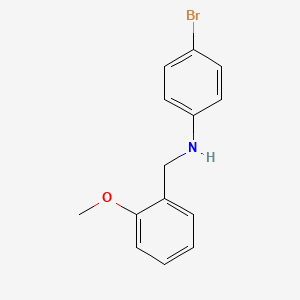![molecular formula C12H17N3O2S B5708567 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide, also known as EPMH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the hydrazinecarbothioamide family, which has been studied for their ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide is not fully understood. However, studies have shown that 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide may also inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide may have a variety of biochemical and physiological effects. For example, 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals. In addition, 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide may have anti-inflammatory activity, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide in lab experiments is that it has been shown to be effective at inhibiting the growth of cancer cells in vitro. In addition, 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has been shown to have antimicrobial activity against certain bacteria and fungi. However, one limitation of using 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide. One area of research could focus on further elucidating the mechanism of action of 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide. In addition, researchers could investigate the potential use of 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, researchers could investigate the potential use of 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide in the treatment of other diseases, such as infections or inflammation.
In conclusion, 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. While its mechanism of action is not fully understood, studies have shown that 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has the ability to inhibit the growth of cancer cells and has antimicrobial activity against certain bacteria and fungi. Future research on 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide could focus on further elucidating its mechanism of action and investigating its potential use in combination with other cancer treatments or in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide involves the reaction of 4-ethylphenol with thionyl chloride to form 4-ethylphenyl chloride. This compound is then reacted with hydrazine hydrate to form 2-(4-ethylphenoxy)acetylhydrazine. Finally, this compound is reacted with carbon disulfide to form 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide.
Aplicaciones Científicas De Investigación
2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has been studied for its potential applications in the field of cancer research. Studies have shown that 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has the ability to inhibit the growth of cancer cells in vitro. In addition, 2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has been shown to have antimicrobial activity against certain bacteria and fungi.
Propiedades
IUPAC Name |
1-[[2-(4-ethylphenoxy)acetyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-3-9-4-6-10(7-5-9)17-8-11(16)14-15-12(18)13-2/h4-7H,3,8H2,1-2H3,(H,14,16)(H2,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBOCKGHXYXXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)

![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)

![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)

![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)



![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)

